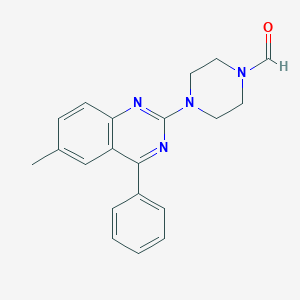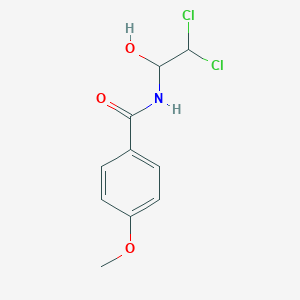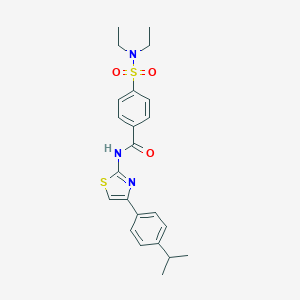
4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide, also known as DSB, is a novel small molecule that has gained attention in the scientific research community due to its potential therapeutic applications. DSB is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in preclinical studies.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide and its derivatives have been extensively studied for their antimicrobial and antifungal properties. Research indicates that these compounds exhibit sensitivity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans. Such properties make these compounds promising for further studies in the development of antimicrobial agents (Sych et al., 2019). Similarly, N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, which share a structural resemblance, have also demonstrated significant antimicrobial activity, suggesting a broad spectrum of potential applications for these compounds in battling microbial infections (Chawla, 2016).
Anticancer Potential
The derivative compounds of 4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide have shown promising results in anticancer evaluations. For instance, certain derivatives have demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These findings highlight the potential of these compounds in the development of new and effective anticancer therapies (Ravinaik et al., 2021).
Supramolecular Gelators
A new series of N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior. The research aimed to understand the role of methyl functionality and multiple non-covalent interactions in gelation/non-gelation behavior. Two specific amides displayed gelation behavior towards specific solvent mixtures, indicating potential applications in various industrial and pharmaceutical processes where gel formation is crucial (Yadav & Ballabh, 2020).
Propriétés
IUPAC Name |
4-(diethylsulfamoyl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-5-26(6-2)31(28,29)20-13-11-19(12-14-20)22(27)25-23-24-21(15-30-23)18-9-7-17(8-10-18)16(3)4/h7-16H,5-6H2,1-4H3,(H,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFRYHHVFGEBIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

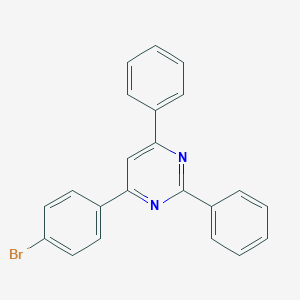
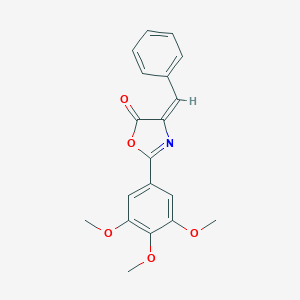
![2-(4-butylphenyl)-3',6'-bis(diethylamino)spiro[isoindole-1,9'-xanthen]-3(2H)-one](/img/structure/B420748.png)
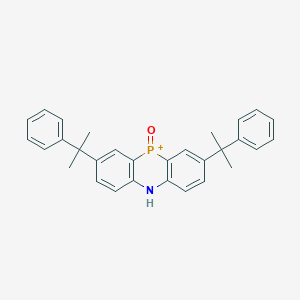
![2'-(3-Chloroanilino)-6'-(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B420751.png)
![ethyl N-[(2-oxo-2H-chromen-4-yl)oxy]ethanimidoate](/img/structure/B420753.png)
![N-[8-(acetylamino)-4,5-dibromo-9,10-dioxo-9,10-dihydro-1-anthracenyl]acetamide](/img/structure/B420755.png)
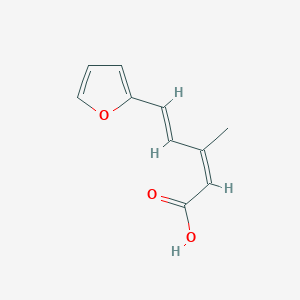
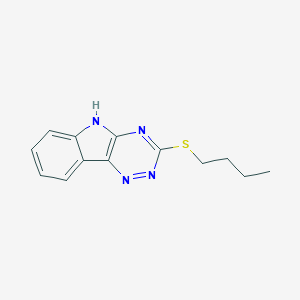
![Propanamide, N-[4-[3-(4-dimethylaminophenyl)propenoyl]phenyl]-](/img/structure/B420761.png)
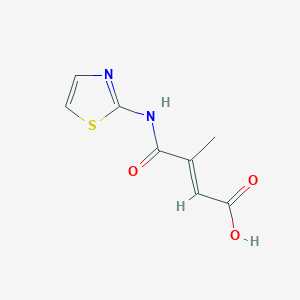
![4-[C-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)carbonimidoyl]benzene-1,3-diol](/img/structure/B420763.png)
